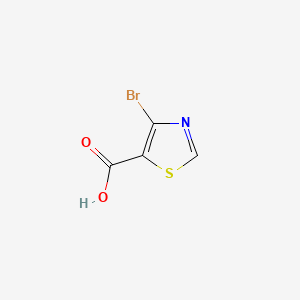

4-Bromothiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromothiazole-5-carboxylic acid is a chemical compound with the molecular formula C4H2BrNO2S and a molecular weight of 208.04 . It is a solid substance that is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Bromothiazole-5-carboxylic acid is 1S/C4H2BrNO2S/c5-3-2 (4 (7)8)9-1-6-3/h1H, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Bromothiazole-5-carboxylic acid is a solid substance . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 208.04 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

4-Bromothiazole-5-carboxylic acid and its derivatives play a significant role in chemical synthesis and transformations. For instance, 2-Bromothiazole and 5-bromothiazole can be converted into thiazole-2- and thiazole-5-carboxylic acid respectively, providing a convenient synthesis of these acids which were previously challenging to access (Beyerman, Berben, & Bontekoe, 2010). Moreover, there are reports on the interaction of ethyl 2-acetamido-5-bromothiazole-4-carboxylate with other chemical entities, leading to the formation of compounds with potential schistosomicidal properties (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989).

Improvements in Synthetic Methods

Notable advancements have been made in the methods for synthesizing 4-Bromothiazole-5-carboxylic acid derivatives. For instance, a method for synthesizing ethyl 2-bromothiazole-4-carboxylate in a solvent-free environment has been reported, showing significant improvements in terms of structure and purity of the final product (Zhou Zhuo-qiang, 2009).

Applications in Medicinal Chemistry

Though avoiding details related to drug use and side effects, it's noteworthy to mention that 4-Bromothiazole-5-carboxylic acid derivatives are instrumental in medicinal chemistry. For instance, they are used in synthesizing thiazole peptide fragments of antibiotics, as demonstrated in the synthesis of the eastern fragment of the thiazole peptide GE2270 A (Delgado, Heckmann, Müller, & Bach, 2006).

Agricultural and Industrial Applications

The derivatives of 4-Bromothiazole-5-carboxylic acid also find applications in agriculture and industry. A study highlights the green synthesis protocol for 4-thiazolidinone-5-carboxylic acid, emphasizing its diverse applications in these fields. The method is characterized by its eco-friendliness, cost-effectiveness, and efficiency (Majid Shaikh et al., 2022).

Safety And Hazards

The safety information for 4-Bromothiazole-5-carboxylic acid indicates that it is a substance that requires caution. It has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .

Propiedades

IUPAC Name |

4-bromo-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCIIZJOGXFYNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670356 |

Source

|

| Record name | 4-Bromo-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromothiazole-5-carboxylic acid | |

CAS RN |

1244949-48-1 |

Source

|

| Record name | 4-Bromo-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)

![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)

![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)

![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)

![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)

![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)

![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)